molecular formula C14H19NO2 B12080102 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid

4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid

Cat. No.: B12080102
M. Wt: 233.31 g/mol
InChI Key: NVVQTCAETNFZNG-UHFFFAOYSA-N
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Description

4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclopentyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid typically involves a multi-step process:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromomethylbenzoic acid.

    Nucleophilic Substitution: The bromine atom in 4-bromomethylbenzoic acid is substituted with a cyclopentyl(methyl)amine group through a nucleophilic substitution reaction. This step requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Cyclopentanone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Amides or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl(methyl)amino group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    4-{[Cyclohexyl(methyl)amino]methyl}benzoic acid: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    4-{[Cyclopentyl(ethyl)amino]methyl}benzoic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

4-{[Cyclopentyl(methyl)amino]methyl}benzoic acid is unique due to the specific combination of the cyclopentyl and methyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-[[cyclopentyl(methyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H19NO2/c1-15(13-4-2-3-5-13)10-11-6-8-12(9-7-11)14(16)17/h6-9,13H,2-5,10H2,1H3,(H,16,17)

InChI Key

NVVQTCAETNFZNG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=C(C=C1)C(=O)O)C2CCCC2

Origin of Product

United States

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